The compound is cataloged with the Chemical Abstracts Service Registry Number 1596719-99-1 and can be found in various chemical databases such as PubChem and BenchChem. It is primarily classified as an organic compound and is noted for its structural resemblance to other biologically active benzazepines, which are often explored for their pharmacological properties.
1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be synthesized through several methods. A common synthetic route involves the hydrogenation of 2-aminoacetophenone in the presence of trans-dinitrate esters. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.
While specific industrial production methods are not extensively documented in public sources, the aforementioned synthetic routes can be scaled up with appropriate optimizations in reaction conditions and purification processes.
The molecular formula of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is , with a molecular weight of approximately 189.26 g/mol. Its structure consists of:
1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one participates in various chemical reactions:
The compound can be oxidized to produce ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
Reduction reactions can convert it into corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic substitution reactions can occur where functional groups are replaced by other nucleophiles. Common reagents include sodium hydride and alkyl halides.
The major products from these reactions include:
The mechanism of action for 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is primarily linked to its interactions with biological targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that lead to alterations in biochemical pathways.
Research indicates that derivatives of benzazepines have shown potential in enzyme inhibition and receptor binding studies. This suggests that 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin may possess similar biological activities worth investigating further.
The scientific applications of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin include:
Chemistry: Used as an intermediate in synthesizing complex organic molecules.
Biology: Investigated for potential biological activities such as enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic effects in treating various diseases due to its structural similarity to known pharmacologically active compounds.
Industry: Applied in developing new materials and chemical processes due to its unique chemical structure.
Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the seven-membered azepine core of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. This approach leverages α,ω-diene precursors that undergo intramolecular cyclization under ruthenium-based catalysts. The synthesis typically begins with N-alkylated diene precursors derived from aromatic amino acids or homologated derivatives. For example, N-allyl-2-(allylamino)benzene derivatives undergo efficient cyclization using second-generation Grubbs catalysts (e.g., Grubbs II) at 40°C in dichloromethane, forming the 2,5-dihydro-1H-1-benzazepine scaffold in >85% yield [3] [5]. Subsequent ketone installation via Wacker oxidation or controlled hydration of intermediate enol ethers delivers the target 5-ketone functionality [5].
Critical to this methodology is the control of diene geometry and substitution patterns to prevent undesired polymerization. Studies confirm that terminal dienes with electron-withdrawing groups on nitrogen exhibit enhanced RCM efficiency due to reduced catalyst inhibition. Catalyst screening reveals Grubbs II outperforms Hoveyda-Grubbs analogues in benzazepine formation, with typical loadings of 5 mol% achieving complete conversion within 8-24 hours [5]. The method provides exceptional stereocontrol for generating chiral benzazepinones when using enantiopure diene precursors derived from amino acids like phenylalanine.
Table 1: Catalytic Efficiency in Ring-Closing Metathesis for Benzazepine Core Synthesis
Precursor Structure | Catalyst (mol%) | Reaction Time (h) | Product Yield (%) | Key Observation |
---|---|---|---|---|
N-Allyl-2-(allylamino)benzene | Grubbs II (5%) | 12 | 88 | Optimal solvent: CH₂Cl₂ |
N-Ethyl-N-allyl precursor | Grubbs II (7%) | 18 | 78 | Ethyl group slows cyclization |
Chiral diene (R-configuration) | Hoveyda-Grubbs II (5%) | 24 | 92 | Retention of chirality |
Electron-deficient diene | Grubbs II (4%) | 8 | 95 | Enhanced reaction rate |
Reductive amination represents a dominant industrial route to 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, exploiting carbonyl-amine reactivity for sequential bond formation. The process initiates with condensation of o-aminophenylalkyl ketones with acetaldehyde or its equivalents, forming an imine intermediate that undergoes in situ reduction (e.g., NaBH₄, NaBH₃CN) to yield N-ethylated linear precursors. Subsequent acid-catalyzed cyclization (PPA, H₂SO₄, or TFA) generates the benzazepinone core [1] [6].
Sustainable adaptations employ borrowing-hydrogen methodology using Shvo’s catalyst (C1), enabling direct amination of dihydroconiferyl alcohol derivatives (lignin depolymerization products) with ethylamine equivalents. This one-pot cascade achieves N-ethyl group installation and cyclization in the eco-friendly solvent cyclopentyl methyl ether (CPME) with 1 mol% catalyst, delivering yields >97% under base-free conditions [6]. Key advantages include atom economy and avoidance of pre-functionalized reagents, though precise temperature control (70-160°C) is critical to prevent dehydration byproducts.
Table 2: Reductive Amination and Cyclization Conditions Comparison
Amine Source | Reducing Agent/Catalyst | Cyclization Agent | Yield (%) | Industrial Applicability |
---|---|---|---|---|
Acetaldehyde | NaBH₃CN | Polyphosphoric acid | 75 | Moderate (requires step separation) |
Ethylamine HCl | Shvo’s catalyst (1 mol%) | None (tandem reaction) | 97 | High (one-pot, green solvent) |
Ethanol | Cu-doped PMO | TFMSA | 84 | High (from renewable lignin feedstocks) |
Acetaldehyde dimethyl acetal | Pd/C + H₂ | Conc. H₂SO₄ | 68 | Low (harsh conditions) |
Late-stage functionalization of preformed tetrahydrobenzazepine cores provides efficient access to 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. N-Alkylation of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with ethyl halides (e.g., ethyl bromide, iodoethane) under basic conditions (K₂CO₃, NaH) in polar aprotic solvents (DMF, acetonitrile) installs the ethyl group at nitrogen [1] [7]. Challenges include competitive O-alkylation of the lactam carbonyl, particularly with stronger alkylating agents like dimethyl sulfate. Optimization studies reveal that bulky non-nucleophilic bases (DBU, DIPEA) in THF at 0-5°C suppress O-alkylation, achieving N/Et selectivity >15:1 [1].
Simultaneously, the ketone functionality at position 5 serves as a versatile handle for structural diversification. Nucleophilic additions (organometallic reagents) generate tertiary alcohols, while Wittig olefinations introduce exocyclic alkenes. Notably, ketone reduction with NaBH₄/CeCl₃ yields trans-alcohols with high diastereoselectivity (d.r. >9:1), whereas catalytic hydrogenation (Pd/C, H₂) provides fully saturated azepanes [1] [5]. Acid-mediated dehydration of tertiary alcohols (conc. H₂SO₄, 20°C) efficiently generates 3,4-dihydrobenzazepine derivatives, expanding the compound’s utility in medicinal chemistry [1].
Solvent and catalyst selection critically impact the efficiency and sustainability of benzazepinone synthesis. Ring-expansion reactions of lactone or oxime precursors exhibit pronounced solvent dependence: non-polar solvents (toluene, xylene) favor cyclization but require high temperatures (>140°C), while polar aprotic solvents (DMF, NMP) enable lower temperatures (40-80°C) but promote undesired hydrolysis [2] [8].
Catalytic systems have evolved to address limitations of stoichiometric reagents:
Table 3: Solvent and Catalyst Optimization in Key Benzazepinone Synthetic Steps
Synthetic Step | Optimal Solvent | Catalyst/Additive | Temperature (°C) | Yield Improvement vs. Standard |
---|---|---|---|---|
Oxime rearrangement | Xylene | PPA (neat) | 140 | Baseline |
Oxime rearrangement | CH₂Cl₂ | TFMSA (1.2 eq) | 25 | +22% yield, reduced racemization |
N-Ethylation | THF | DBU (2.5 eq) | 0 | N/Et:O-Et selectivity 15:1 → 30:1 |
Reductive cyclization | CPME | Shvo’s catalyst (1 mol%) | 100 | +29% yield, solvent recyclability |
Lignin-derived synthesis | DES (choline Cl:urea) | Cu20-PMO | 120 | 84% isolated from crude mixture |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1